molecular formula C9H12ClN3O4 B595036 2'-Chloro-2'-deoxycytidine CAS No. 10212-19-8

2'-Chloro-2'-deoxycytidine

Cat. No. B595036
CAS RN: 10212-19-8
M. Wt: 261.662
InChI Key: LOZPBORRQPATRO-XVFCMESISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-Chloro-2’-deoxycytidine is a chlorinated purine nucleoside with activity against lymphoproliferative disorders . Its molecular formula is C9H12ClN3O4 and it has a molecular weight of 261.66 .


Synthesis Analysis

The synthesis of 2’-Chloro-2’-deoxycytidine involves several enzymes including deoxycytidine kinase . The phosphorylation of 2’-Chloro-2’-deoxycytidine by deoxycytidine kinase and intracellular accumulation of 2-chloro-2’-deoxyadenosine triphosphate (CdATP) were found to be similar in EHEB cells and in other CdA-sensitive cell lines .


Molecular Structure Analysis

The molecular structure of 2’-Chloro-2’-deoxycytidine can be found in various chemical databases .


Chemical Reactions Analysis

The chemical reactions involving 2’-Chloro-2’-deoxycytidine are complex and involve several enzymes. For instance, the phosphorylation of 2’-Chloro-2’-deoxycytidine by deoxycytidine kinase is a key step in its activation .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2’-Chloro-2’-deoxycytidine can be found in various chemical databases .

Scientific Research Applications

  • It has been found that derivatives of 2'-deoxycytidine, including 3-(2-hydroxyethyl)-2'-deoxycytidine, are involved in mutagenesis and carcinogenesis. These derivatives can be incorporated into DNA oligomers, although they are unstable in aqueous solutions (Zhang, Rieger, Iden, & Johnson, 1995).

  • The myeloperoxidase-H2O2-Cl− system, which generates molecular chlorine, can oxidize nucleic acids, leading to the production of 5-chloro-2'-deoxycytidine. This system plays a critical role in host defenses against pathogens and may contribute to nucleic acid oxidation at inflammation sites (Henderson, Byun, & Heinecke, 1999).

  • 2-Chloro-2'-deoxyadenosine, a related compound, exhibits a pronounced inhibition of DNA synthesis in human lymphocytes, suggesting a potential role in the treatment of lymphomas (Sasvári‐Székely, Piróth, Kazimierczuk, & Staub, 1994).

  • Studies on 5-chloro-2'-deoxycytidine, another derivative, have suggested its potential as a radiosensitizing agent in cancer treatment. Its pharmacokinetics and metabolism have been explored, indicating a short half-life and renal excretion (Hale, Bigelow, Mathews, & McCormack, 2002).

Safety And Hazards

The safety data sheet for 2’-Chloro-2’-deoxycytidine provides information on its safety and hazards .

Future Directions

The future directions of research on 2’-Chloro-2’-deoxycytidine could involve further studies on its mechanism of action, its potential therapeutic uses, and its resistance mechanisms .

properties

IUPAC Name

4-amino-1-[(2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O4/c10-6-7(15)4(3-14)17-8(6)13-2-1-5(11)12-9(13)16/h1-2,4,6-8,14-15H,3H2,(H2,11,12,16)/t4-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOZPBORRQPATRO-XVFCMESISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676912
Record name 2'-Chloro-2'-deoxycytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Chloro-2'-deoxycytidine

CAS RN

10212-19-8
Record name 2'-Chloro-2'-deoxycytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
31
Citations
J Hobbs, H Sternbach, M Sprinzl, F Eckstein - Biochemistry, 1972 - ACS Publications
… The 2'-chloro-2'-deoxyuridine 5'-diphosphate seemed to contain traces of the corresponding arabinosyl derivative, whereas none could be detected in 2 '-chloro-2 '-deoxycytidine …
Number of citations: 84 pubs.acs.org
J Hobbs, F Eckstein - Nucleic Acids Research, 1975 - academic.oup.com
… ABSTRACT The rate of hydrolysis of 2'-chloro-2'-deoxycytidine and -uridine, and their 5'-… INTRODUCTION We have recently synthesized 2'-chloro-2'-deoxycytidine diphosphate and 2'-…
Number of citations: 1 academic.oup.com
K Kikugawa, M Ichino - The Journal of Organic Chemistry, 1972 - ACS Publications
… Since 2'-chloro-2'-deoxycytidine can be easily converted into the anhydro nucleoside 5,4 the structure of 7 must be 2',5'-dichloro-2',5'-dideoxycytidine. Physicochemical properties of 7 …
Number of citations: 59 pubs.acs.org
IL Doerr, JJ Fox - The Journal of Organic Chemistry, 1967 - ACS Publications
… the expected 2'-chloro-2'-deoxycytidine. The other component was … 2'-Chloro-2'-deoxycytidine was … As expected 2'-chloro-2 '-deoxycytidine was cyclized quantitatively in 0.5 hr to 2,2'-…
Number of citations: 88 pubs.acs.org
R Eliasson, E Pontis, F Eckstein, P Reichard - Journal of Biological …, 1994 - ASBMB
… coli reductase with the 5’4riphosphates of 2’-chloro-2’-deoxycytidine, 2’-fluoro-2’-deoxycytidine, and 2‘-azido-Zf-deoxycytidine (N,CTP), which are mechanism-based inhibitors of class I …
Number of citations: 28 www.jbc.org
G Harris, M Ator, J Stubbe - Biochemistry, 1984 - ACS Publications
… 1 Abbreviations: AdoCbl, adenosylcobalamin; C1UDP, 2'-chloro-2'deoxyuridine 5'-diphosphate; C1UTP, 2'-chloro-2'-deoxyuridine 5'-triphosphate; C1CDP, 2'-chloro-2'-deoxycytidine 5'-…
Number of citations: 73 pubs.acs.org
L Thelander, J Hobbs, F Eckstein - Methods in Enzymology, 1977 - Elsevier
… The major UV-absorbing peak is collected and evaporated; traces of triethylamine are removed by addition of methanol and evaporation, to obtain 2'-chloro-2'-deoxycytidine 5'-…
Number of citations: 3 www.sciencedirect.com
JP Schwans, NS Li, JA Piccirilli - Angewandte Chemie, 2004 - Wiley Online Library
… Displacement of the corresponding 2′-β-O-triflate esters with lithium chloride gave 2′-chloro-2′-deoxycytidine, adenosine, and guanosine. We prepared the α-thiotriphosphate …
Number of citations: 15 onlinelibrary.wiley.com
WA Van der Donk, G Yu, DJ Silva, JA Stubbe… - Biochemistry, 1996 - ACS Publications
Ribonucleotide reductase (RDPR) from Escherichia coli catalyzes the conversion of nucleotides to deoxynucleotides and is composed of two homodimeric subunits: R1 and R2. (E)- …
Number of citations: 86 pubs.acs.org
BM Sjöberg, A Gräslund, F Eckstein - Journal of Biological Chemistry, 1983 - ASBMB
The B2 subunit of ribonucleotide reductase from Escherichia coli contains a tyrosine radical which is essential for enzyme activity. In the reaction between ribonucleotide reductase and …
Number of citations: 137 www.jbc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.